molecular formula C18H25N5O2 B8503102 tert-butyl 4-(2-benzyltetrazol-5-yl)piperidine-1-carboxylate

tert-butyl 4-(2-benzyltetrazol-5-yl)piperidine-1-carboxylate

Cat. No. B8503102
M. Wt: 343.4 g/mol
InChI Key: QLMBZAJXROHULI-UHFFFAOYSA-N
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Patent
US06358979B1

Procedure details

A solution of 85 mg (0.25 mmol) of 1-(t-butoxycarbonyl)-4-((2-benzyl)tetrazol-5-yl)piperidine (from Step C) in 2 mL of 1:1 v/v methylene chloride/TFA was stirred at rt for 2 h. The solution was concentrated. Flash chromatography on silica gel using 19:1:0.1 v/v/v methylene chloride/methanol/NH4OH as the Eluant afforded 57 mg (94%) of the title compound.
Quantity
85 mg
Type
reactant
Reaction Step One
Name
methylene chloride TFA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
94%

Identifiers

REACTION_CXSMILES
[C:1]([O:5]C([N:8]1[CH2:13][CH2:12][CH:11]([C:14]2[N:15]=[N:16][N:17]([CH2:19][C:20]3[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=3)[N:18]=2)[CH2:10][CH2:9]1)=O)(C)(C)C.[CH2:26]([Cl:28])[Cl:27].C(O)(C(F)(F)F)=[O:30]>>[CH2:26]([Cl:28])[Cl:27].[CH3:1][OH:5].[NH4+:8].[OH-:30].[CH2:19]([N:17]1[N:16]=[N:15][C:14]([CH:11]2[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]2)=[N:18]1)[C:20]1[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=1 |f:1.2,3.4.5.6|

Inputs

Step One
Name
Quantity
85 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C=1N=NN(N1)CC1=CC=CC=C1
Name
methylene chloride TFA
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl.C(=O)(C(F)(F)F)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated

Outcomes

Product
Name
Type
product
Smiles
C(Cl)Cl.CO.[NH4+].[OH-]
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1N=C(N=N1)C1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 57 mg
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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